molecular formula C13H10F3NO3 B8634071 Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Cat. No. B8634071
M. Wt: 285.22 g/mol
InChI Key: FHKYIORODPSXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10F3NO3 and its molecular weight is 285.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-7-17-20-11(9)8-5-3-4-6-10(8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

FHKYIORODPSXQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-dimethylamino-2-(2-trifluoromethyl-benzoyl)-acrylic acid ethyl ester (3.10 g, 9.80 mmol, 1.0 equiv) and hydroxylamine hydrochloride (683 mg, 9.80 mmol, 1.0 equiv) in methanol (25 mL) was heated to reflux for 90 minutes. After cooling, the mixture was partitioned between water and ethyl acetate and separated. The aqueous layer was extracted with ethyl acetate. The combined organic extracts was washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. Purification by flash column chromatography on silica gel (gradient: 0 to 30% ethyl acetate in cyclohexane) gave 1.43 g (51%) of 5-(2-trifluoromethyl-phenyl)-isoxazole-4-carboxylic acid ethyl ester. 1H NMR (300 MHz, CDCl3) δ: 8.38 (s, 1H), 7.69 (d, 1H), 7.61-7.47 (m, 2H), 7.27 (d, 1H), 3.93 (br, 2H), 0.87 (br, 3H).
Name
3-dimethylamino-2-(2-trifluoromethyl-benzoyl)-acrylic acid ethyl ester
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl-2-(2'-trifluoromethylbenzoyl)-3-dimethylaminopropenoate (3.14 g.; 0.01 mol.) was dissolved in 15 ml. of dioxane. To this solution was added a solution of hydroxylamine hydrochloride (1.05 g.; 0.015 mol.) in 5 ml. of water. The resulting solution was stirred for 14 hours at 25° C. Extraction with water and diethyl ether yielded ethyl-5-(2'-trifluoromethylphenyl)-4-isoxazolecarboxylate as an oil (1.6 g.; 56.2% yield) having the following analysis:
Name
Ethyl-2-(2'-trifluoromethylbenzoyl)-3-dimethylaminopropenoate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.